2,4-Hexadienyl isobutyrate
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Overview
Description
2,4-Hexadienyl isobutyrate is an organic compound with the molecular formula C10H16O2. It is known for its use as a flavoring agent in the food industry, imparting a sweet pineapple odor with cinnamon undertones. This compound belongs to the class of carboxylic acid esters, where the carbon atom from the carbonyl group is attached to an alkyl or aryl moiety through an oxygen atom .
Preparation Methods
The synthesis of 2,4-Hexadienyl isobutyrate typically involves esterification reactions. One common method is the reaction between 2,4-hexadienol and isobutyric acid in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
2,4-Hexadienyl isobutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Hexadienyl isobutyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: Researchers study its effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Beyond its use as a flavoring agent, it is also employed in the production of fragrances and other consumer products
Mechanism of Action
The mechanism of action of 2,4-Hexadienyl isobutyrate involves its interaction with molecular targets such as enzymes and receptors. As an ester, it can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for its biological activity and metabolism .
Comparison with Similar Compounds
2,4-Hexadienyl isobutyrate can be compared with other esters like:
Ethyl acetate: Known for its use as a solvent and in flavorings.
Methyl butyrate: Commonly used in fruit flavorings.
Isobutyl acetate: Used in perfumes and as a solvent.
What sets this compound apart is its unique combination of a conjugated diene system and an isobutyrate ester group, which imparts distinct chemical properties and applications.
Properties
CAS No. |
73545-16-1 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
[(2E,4E)-hexa-2,4-dienyl] 2-methylpropanoate |
InChI |
InChI=1S/C10H16O2/c1-4-5-6-7-8-12-10(11)9(2)3/h4-7,9H,8H2,1-3H3/b5-4+,7-6+ |
InChI Key |
CVYBRMSQMLJGOI-YTXTXJHMSA-N |
Isomeric SMILES |
C/C=C/C=C/COC(=O)C(C)C |
Canonical SMILES |
CC=CC=CCOC(=O)C(C)C |
density |
0.902-0.906 |
physical_description |
Light yellow liquid; Sweet, pineapple aroma with cinnamon undertones |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
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